molecular formula C12H18N2O2 B3390221 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide CAS No. 954571-50-7

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide

Cat. No.: B3390221
CAS No.: 954571-50-7
M. Wt: 222.28 g/mol
InChI Key: SBYUTWUXYVWSST-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol . This compound is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a piperidin-4-yl group attached to the carboxamide functionality at position 3.

Preparation Methods

The synthesis of 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide typically involves the following steps:

Chemical Reactions Analysis

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUTWUXYVWSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide
Reactant of Route 6
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide

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